molecular formula C22H27N3O4 B5577874 2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one

2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one

Cat. No.: B5577874
M. Wt: 397.5 g/mol
InChI Key: OYPJVBJUHVWCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20015635 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmentally Benign Synthesis Methods

Research by Xiao‐Qiang Li and Chi Zhang (2009) introduced an environmentally benign TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one, demonstrating a method that could potentially be adapted for the synthesis or modification of complex molecules like the one . This system showcases an approach to oxidize alcohols to carbonyl compounds efficiently and could be relevant for modifying the compound's structure or synthesizing derivatives (Li & Zhang, 2009).

Anti-Inflammatory and Docking Studies

Youness Boukharsa et al. (2018) synthesized novel derivatives of a structurally complex molecule and evaluated their anti-inflammatory activity, including in silico docking studies to understand their interaction with biological targets. Similar methodologies could be employed to investigate the biological activities and target affinities of the compound , providing insights into its potential therapeutic applications (Boukharsa et al., 2018).

Asymmetric Catalysis

The work by M. Yamakawa and R. Noyori (1999) on asymmetric addition catalyzed by specific chiral catalysts illustrates the potential for developing enantioselective syntheses of complex molecules. Such catalytic strategies could be explored for synthesizing enantiomerically pure forms of the compound, which might be critical for its potential pharmaceutical applications (Yamakawa & Noyori, 1999).

Molecular Docking and Biological Activities

E. M. Flefel et al. (2018) demonstrated the synthesis of novel pyridine derivatives and their in vitro and in silico evaluation, including molecular docking screenings. This approach can be applied to assess the interaction of the compound with various biological targets, providing a preliminary assessment of its therapeutic potential or biological activity (Flefel et al., 2018).

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-15-9-20(26)25(23-16(15)2)12-21(27)24-8-4-7-22(3,13-24)11-17-5-6-18-19(10-17)29-14-28-18/h5-6,9-10H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPJVBJUHVWCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)N2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.